molecular formula C16H17NO2 B1183052 N-(3-methoxyphenyl)-2-phenylpropanamide

N-(3-methoxyphenyl)-2-phenylpropanamide

Cat. No.: B1183052
M. Wt: 255.317
InChI Key: UBVRLUYUVSIZKQ-LBPRGKRZSA-N
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Description

N-(3-Methoxyphenyl)-2-phenylpropanamide is an amide derivative characterized by a 3-methoxyphenyl group attached to the nitrogen atom and a 2-phenylpropanamide backbone. The methoxy group at the phenyl ring’s meta-position may influence electronic and steric effects, modulating interactions with biological targets such as receptors or enzymes.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.317

IUPAC Name

(2S)-N-(3-methoxyphenyl)-2-phenylpropanamide

InChI

InChI=1S/C16H17NO2/c1-12(13-7-4-3-5-8-13)16(18)17-14-9-6-10-15(11-14)19-2/h3-12H,1-2H3,(H,17,18)/t12-/m0/s1

InChI Key

UBVRLUYUVSIZKQ-LBPRGKRZSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Chlorinated Derivatives
  • (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Structure: Combines a 3-chlorophenethylamine moiety with a naproxen-derived acyl group (6-methoxynaphthalen-2-yl). Synthesis: Reacts 2-(3-chlorophenyl)ethan-1-amine with (±)-2-(6-methoxynaphthalen-2-yl)propanoyl chloride in dichloromethane with triethylamine .
  • N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide Structure: Features a 3-chlorophenethyl group and an ibuprofen-derived acyl chain (4-isobutylphenyl). Synthesis: Prepared via reaction of 2-(3-chlorophenyl)ethan-1-amine with 2-(4-isobutylphenyl)propanoyl chloride .
Methoxy Group Positioning
  • R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide Structure: Contains a 4-methoxyphenyl group on the propanamide chain and an amphetamine-derived amine. Synthesis: Synthesized using 3-(4-methoxyphenyl)propanoic acid and R-amphetamine via EDCI/HOBt coupling .

Backbone Modifications

Piperazinyl and Tert-Butyl Derivatives
  • N-tert-Butyl-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide
    • Structure : Incorporates a piperazinyl group and a tert-butyl substituent.
    • Biological Activity : High 5-HT1A receptor affinity (Ki < 10 nM) with moderate 5-HT2A and α1 receptor interactions. Substituent volume critically affects 5-HT2A binding .
Dimethylpropanamide Analogs
  • N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
    • Structure : Replaces the 2-phenyl group with 2,2-dimethyl (pivalamide).
    • Properties : Increased steric hindrance may reduce metabolic degradation compared to the phenyl variant .

Kinase-Targeting Derivatives

  • (2S)-N-(5-{[(5-tert-Butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)-2-phenylpropanamide Structure: Contains a thiazole-oxazole hybrid substituent. Activity: Inhibits cyclin-dependent kinase 2 (CDK2) with IC50 values in the nanomolar range, validated by X-ray crystallography .

Comparative Analysis Table

Compound Name Key Structural Features Synthesis Method Biological Activity/Application Reference
N-(3-Methoxyphenyl)-2-phenylpropanamide 3-MeO-phenyl, 2-phenylpropanamide Not explicitly reported Hypothesized CNS/receptor modulation
(±)-N-(3-Chlorophenethyl)-2-(6-MeO-naphthyl)propanamide 3-Cl-phenethyl, naproxen-derived acyl Amine + acyl chloride coupling Potential anti-inflammatory
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 3-Cl-phenethyl, ibuprofen-derived acyl Amine + acyl chloride coupling Anti-inflammatory/analgesic candidate
N-tert-Butyl-3-[4-(2-MeO-phenyl)piperazinyl]-2-phenylpropanamide tert-Butyl, piperazinyl, 2-MeO-phenyl Multi-step alkylation/amination 5-HT1A agonist/antagonist
(2S)-N-(Thiazolyl-oxazole hybrid)-2-phenylpropanamide Thiazole-oxazole substituent Multi-step heterocycle synthesis CDK2 inhibition (IC50 ~ nM)

Key Research Findings and Structure-Activity Relationships (SAR)

  • Methoxy vs. Chloro Substituents :
    • Methoxy groups enhance solubility and receptor binding via electron-donating effects, while chloro groups may improve membrane permeability and cytotoxic activity .
  • Backbone Rigidity :
    • 2,2-Dimethylpropanamide analogs (e.g., pivalamide derivatives) exhibit increased metabolic stability compared to flexible 2-phenylpropanamide .
  • Receptor Affinity :
    • Bulky substituents (e.g., tert-butyl) on the amide nitrogen reduce 5-HT2A receptor binding but retain 5-HT1A potency .

Notes and Limitations

  • Direct data on this compound is sparse; comparisons rely on structurally related compounds.
  • Contradictory evidence exists regarding substituent effects (e.g., chloro vs. methoxy), necessitating further empirical validation.
  • Biological activities are inferred from parent molecules (e.g., naproxen, ibuprofen) or receptor profiling of analogs.

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